Demethylaquilochin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

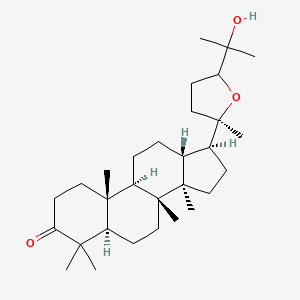

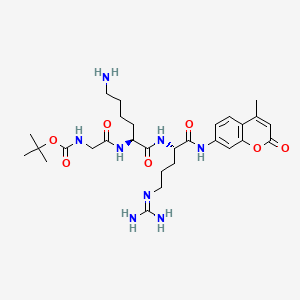

Demethylaquilochin is a useful research compound. Its molecular formula is C20H18O9 and its molecular weight is 402.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

DNA Demethylation Mechanisms : Demethylating agents are crucial for studying DNA demethylation mechanisms. For instance, a study demonstrated that DNA demethylation in vitro involves RNA and is resistant to proteinase K, suggesting a role in gene specificity controlled by protein factors (Weiss et al., 1996).

Treatment of Hematopoietic Malignancies : Demethylating agents are used in the treatment of hematologic neoplasia and hemoglobinopathies. They target cancer cells through DNA demethylation and have shown encouraging response rates in myelodysplasia and acute myeloid leukemia (AML) (Claus, Almstedt, & Lübbert, 2005).

Effects on Solid Tumours : These agents have shown efficacy in altering the methylation status and improving clinical outcomes in patients with solid tumours. Although the overall response is limited, they hold potential for treating highly methylated tumours (Linnekamp et al., 2017).

Role in Epigenetics of Hematological Malignancies : Demethylating agents are considered novel pharmacologic concepts in the treatment of malignant diseases by manipulating gene expression through epigenetic modifications (Jost & Galm, 2007).

Targeting Colorectal Cancer Cells : Low-dose 5-AZA-CdR, a DNA-demethylating agent, targets colorectal cancer-initiating cells by inducing viral mimicry through endogenous transcripts, highlighting a novel anti-tumor mechanism (Roulois et al., 2015).

Cancer Stemness and Therapeutic Targeting : LSD1/KDM1A, a demethylase, plays a role in cancer stem cells and is a promising therapeutic target. Demethylating drugs can reverse cancer stemness characteristics, such as self-renewal and chemoresistance (Karakaidos, Verigos, & Magklara, 2019).

Analgesic Potential in Cancer Pain : Demethylating drugs, through the re-expression of OPRM1 gene, have shown potential as novel analgesics for cancer pain, demonstrating the regulatory role of methylation in cancer pain (Viet et al., 2014).

Cardiomyogenic Differentiation : 5-Azacytidine, a DNA demethylation agent, promotes cardiomyogenic differentiation in various cell types, including human adipose precursor cells (Lee, Sepulveda, Rubin, & Marra, 2009).

Mitochondrial Role in Liver Mixed Function Oxidation Reactions : Demethylating agents help understand the complex role of mitochondria in controlling drug biotransformation reactions (Cinti, Moldéus, & Schenkman, 1972).

Immune System Modulation in Cancer Therapy : Demethylating agents in cancer therapy may activate a cellular antiviral program through transcriptional activation of endogenous retroviral sequences, highlighting an immunity dimension (Licht, 2015).

Propriétés

IUPAC Name |

3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGMZCSYDMJJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

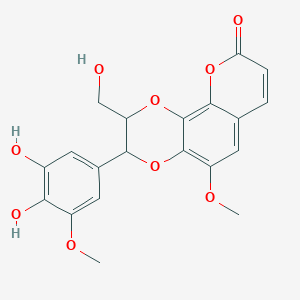

Q1: What is 5'-Demethylaquilochin and where is it found?

A1: 5'-Demethylaquilochin is a coumarinolignoid, a type of natural product with a structure composed of coumarin and lignan units. It has been isolated from the roots of the Mallotus apelta plant, alongside other coumarinolignoids. []

Q2: Are there any studies investigating the biological activity of 5'-Demethylaquilochin?

A2: While the provided abstract mentioning 5'-Demethylaquilochin does not describe any biological activity for this specific compound, it states that a related coumarinolignoid isolated from the same plant, Malloapelin C, exhibits promising hepatoprotective activity against D-galactosamine-induced toxicity in WB-F344 rat hepatic epithelial stem-like cells. [] This suggests that further research on 5'-Demethylaquilochin and its potential biological activities could be warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)